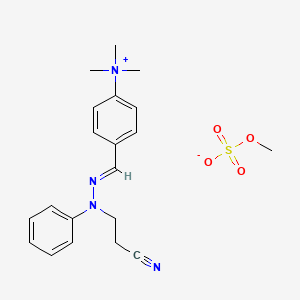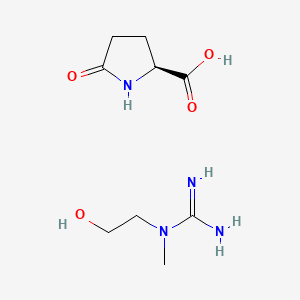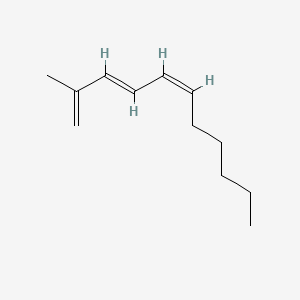
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is an organic compound with the molecular formula C12H20. It is a type of triene, meaning it contains three double bonds within its carbon chain. This compound is known for its distinct structure and is one of the stereoisomers of 1,3,5-Undecatriene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- can be synthesized through various organic reactions. One common method involves the Wittig reaction, where methylene triphenylphosphorane reacts with an appropriate aldehyde or ketone to form the triene structure . The reaction conditions typically include a solvent like tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the fragrance and flavor industry due to its distinct odor and flavor profile.
Mechanism of Action
The exact mechanism of action of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3Z,5E)-1,3,5-Undecatriene
- (E,E)-1,3,5-Undecatriene
- (3E,5E)-1,3,5-Undecatriene
Comparison
1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and refractive index, and distinct interactions in biological systems .
Properties
CAS No. |
73399-00-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(3E,5Z)-2-methylundeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8-,11-10+ |
InChI Key |
JJCUHVWRXVDLKW-QNRZBPGKSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=C)C |
Canonical SMILES |
CCCCCC=CC=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



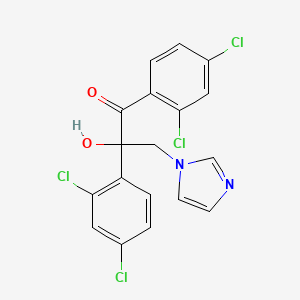
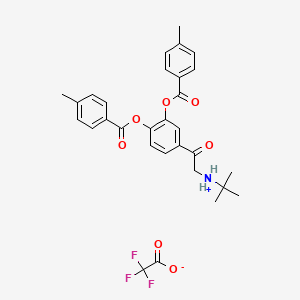

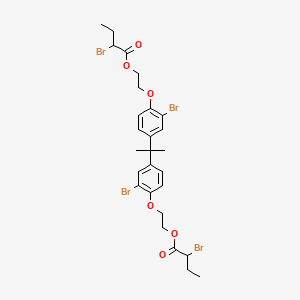

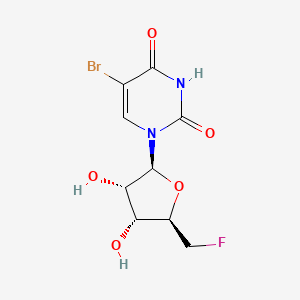

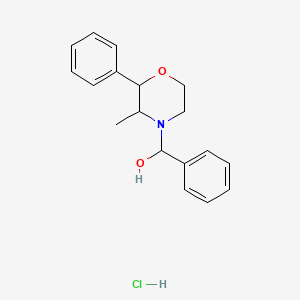

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
